N-prop-2-ynylazocane-1-carboxamide

Description

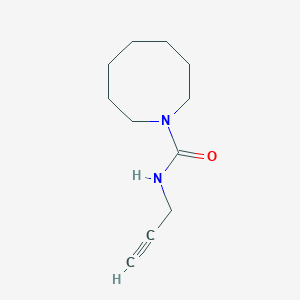

N-prop-2-ynylazocane-1-carboxamide is a medium-sized heterocyclic compound featuring an eight-membered azocane ring (containing two nitrogen atoms) substituted with a propargyl (prop-2-ynyl) group at one nitrogen and a carboxamide functional group at the adjacent carbon. The propargyl moiety introduces an electron-withdrawing character due to its sp-hybridized carbon, while the carboxamide group enables hydrogen bonding, influencing solubility and intermolecular interactions. This compound’s structural complexity makes it relevant in supramolecular chemistry and drug design, where ring strain, conformational flexibility, and functional group interplay are critical .

Properties

IUPAC Name |

N-prop-2-ynylazocane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-2-8-12-11(14)13-9-6-4-3-5-7-10-13/h1H,3-10H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOIGACMSFIISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-ynylazocane-1-carboxamide typically involves the following steps:

Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and dihalides under controlled conditions.

Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via alkylation reactions using propargyl halides in the presence of a base.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the azocane derivative with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylazocane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-prop-2-ynylazocane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-prop-2-ynylazocane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

| Compound | Key Functional Groups | Hybridization at Substituent | Hydrogen-Bonding Capacity |

|---|---|---|---|

| N-prop-2-ynylazocane-1-carboxamide | Carboxamide, Propargyl | sp (C≡C) | High (amide N-H/O donors) |

| N-methylazocane-1-carboxamide | Carboxamide, Methyl | sp³ (C-CH₃) | Moderate (amide only) |

| N-prop-2-enylazocane-1-carboxamide | Carboxamide, Allyl | sp² (C=C) | High |

| Azocane-1-carboxylic acid | Carboxylic Acid | sp³ (COOH) | Very High (O-H/O donors) |

Spectroscopic Properties

Infrared (IR) and Raman spectroscopy highlight functional group differences:

- This compound : C≡C stretch (~2100 cm⁻¹, weak intensity in IR, strong in Raman) and amide I/II bands (~1650/1550 cm⁻¹) .

- N-prop-2-enylazocane-1-carboxamide : C=C stretch (~1650 cm⁻¹, IR-active) with similar amide bands.

- Azocane-1-carboxylic acid : Broad O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Hydrogen Bonding and Crystal Packing

Graph set analysis (as per Etter’s methodology) reveals distinct hydrogen-bonding motifs:

- This compound forms R₂²(8) motifs via N-H⋯O interactions, creating layered structures.

- Azocane-1-carboxylic acid exhibits R₂²(10) dimerization via O-H⋯O bonds, leading to denser packing .

- Methyl-substituted analogs show weaker R₁²(6) patterns due to steric hindrance.

Thermochemical Stability

Density-functional theory (DFT) calculations (B3LYP functional) predict:

- This compound : Higher bond dissociation energy (BDE) for the C≡C bond (~160 kcal/mol) compared to allyl derivatives (~125 kcal/mol) due to sp-hybridization .

- Azocane-1-carboxylic acid exhibits lower thermal stability (ΔH atomization = −450 kcal/mol) than carboxamide analogs (−480 kcal/mol), attributed to weaker intermolecular forces .

Crystallographic Analysis

SHELX-refined structures indicate:

Table 2: Crystallographic Parameters

| Compound | Space Group | Density (g/cm³) | Hydrogen Bonds per Molecule |

|---|---|---|---|

| This compound | P2₁/c | 1.32 | 4 |

| N-prop-2-enylazocane-1-carboxamide | P1̄ | 1.28 | 3 |

| Azocane-1-carboxylic acid | P2₁₂₁₂ | 1.45 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.